molecular formula C34H50O10 B12533853 2,2'-[Hexane-1,6-diylbis(oxy)]bis[5-(3-phenoxypropoxy)pentanoic acid] CAS No. 667871-52-5

2,2'-[Hexane-1,6-diylbis(oxy)]bis[5-(3-phenoxypropoxy)pentanoic acid]

Cat. No.: B12533853
CAS No.: 667871-52-5
M. Wt: 618.8 g/mol
InChI Key: OBACVJWPMDWWLK-UHFFFAOYSA-N
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Description

2,2'-[Hexane-1,6-diylbis(oxy)]bis[5-(3-phenoxypropoxy)pentanoic acid] is a complex bifunctional compound characterized by a central hexane-1,6-diylbis(oxy) spacer linking two pentanoic acid moieties. Each pentanoic acid group is further substituted at the 5-position with a 3-phenoxypropoxy chain. This structure confers amphiphilic properties, combining hydrophobic aromatic phenoxy groups with hydrophilic carboxylic acid termini. The compound’s lack of reported safety classifications (e.g., in ) indicates that its toxicological profile remains understudied .

Properties

CAS No.

667871-52-5

Molecular Formula

C34H50O10

Molecular Weight

618.8 g/mol

IUPAC Name

2-[6-[1-carboxy-4-(3-phenoxypropoxy)butoxy]hexoxy]-5-(3-phenoxypropoxy)pentanoic acid

InChI

InChI=1S/C34H50O10/c35-33(36)31(19-11-21-39-23-13-27-41-29-15-5-3-6-16-29)43-25-9-1-2-10-26-44-32(34(37)38)20-12-22-40-24-14-28-42-30-17-7-4-8-18-30/h3-8,15-18,31-32H,1-2,9-14,19-28H2,(H,35,36)(H,37,38)

InChI Key

OBACVJWPMDWWLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCOCCCC(C(=O)O)OCCCCCCOC(CCCOCCCOC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[Hexane-1,6-diylbis(oxy)]bis[5-(3-phenoxypropoxy)pentanoic acid] typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of hexane-1,6-diol with epichlorohydrin to form a glycidyl ether intermediate. This intermediate is then reacted with phenoxypropyl bromide under basic conditions to introduce the phenoxypropoxy groups. Finally, the resulting compound is subjected to esterification with pentanoic acid to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2’-[Hexane-1,6-diylbis(oxy)]bis[5-(3-phenoxypropoxy)pentanoic acid] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2’-[Hexane-1,6-diylbis(oxy)]bis[5-(3-phenoxypropoxy)pentanoic acid] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-[Hexane-1,6-diylbis(oxy)]bis[5-(3-phenoxypropoxy)pentanoic acid] involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can lead to the modulation of biological pathways, such as inhibition of enzyme activity or disruption of cell membrane integrity. The specific pathways and targets depend on the context of its application, whether in biological systems or material science .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (IUPAC) CAS No. Key Functional Groups Molecular Formula Application Reference
2,2'-[Hexane-1,6-diylbis(oxy)]bis[5-(3-phenoxypropoxy)pentanoic acid] N/A Carboxylic acid, phenoxypropoxy ether C₃₄H₄₈O₁₂ Hypothesized: Surfactant N/A
4,4'-[Hexane-1,6-diylbis(oxy)]bis[benzenecarboxamidine] (as diisethionate salt) 659-40-5 Benzamidine, hydroxyethanesulfonate C₂₀H₂₈N₄O₂·2C₂H₆O₄S Preservative (cosmetics)
p,p'-[Hexane-1,6-diylbis(oxy)]bis(benzamidine) (as paraben salt) 93841-83-9 Benzamidine, p-hydroxybenzoate C₂₀H₂₆N₄O₂·2C₇H₆O₃ Antimicrobial preservative
Dibrompropamidine isetionate 614-87-9 Brominated benzamidine, hydroxyethanesulfonate C₁₇H₂₀Br₂N₄O₂·2C₂H₆O₄S Antiseptic
Pentanoic acid, 2,2-bis[[(1-oxopentyl)oxy]methyl]-1,3-propanediyl ester 15834-04-5 Pentanoate ester, branched alkoxy C₂₅H₄₄O₈ Plasticizer/lubricant

Key Differences and Implications

Functional Groups: The target compound’s carboxylic acid groups contrast with the benzamidine (basic amidine) groups in Hexamidine Diisethionate and Paraben derivatives. This difference impacts solubility and charge: carboxylic acids are deprotonated at neutral pH (enhancing water solubility), whereas amidines remain cationic, favoring binding to microbial membranes .

Applications :

  • Hexamidine and Dibrompropamidine derivatives are established preservatives due to their broad-spectrum antimicrobial activity, regulated under cosmetic safety frameworks (). In contrast, the target compound’s lack of amidine or halogen groups suggests alternative roles, such as in pH-responsive materials or emulsification.

Safety and Regulation: Compounds like 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid () highlight the variability in toxicological data availability.

Biological Activity

2,2'-[Hexane-1,6-diylbis(oxy)]bis[5-(3-phenoxypropoxy)pentanoic acid] (CAS No. 667871-52-5) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical structure, biological properties, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C34H50O10C_{34}H_{50}O_{10}, with a molecular weight of 618.8 g/mol. The IUPAC name is 2-[6-[1-carboxy-4-(3-phenoxypropoxy)butoxy]hexoxy]-5-(3-phenoxypropoxy)pentanoic acid, indicating a complex structure with multiple functional groups that may contribute to its biological activity.

Anti-inflammatory Activity

Compounds with similar chemical frameworks have been shown to possess anti-inflammatory properties. The inhibition of key inflammatory mediators, such as cyclooxygenase (COX) and lipoxygenase (LOX), is crucial in evaluating the anti-inflammatory potential. While direct studies on this compound are scarce, its structural analogs have demonstrated efficacy in reducing inflammation in various models.

Enzyme Inhibition Studies

  • Alpha-Amylase Inhibition : Compounds related to this structure have been tested for their ability to inhibit alpha-amylase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can lead to reduced glucose absorption, making it relevant for diabetes management.
  • Alpha-Glucosidase Inhibition : Similar compounds have shown promise as alpha-glucosidase inhibitors, which help manage postprandial blood glucose levels by delaying carbohydrate digestion.

Case Studies and Research Findings

StudyMethodologyFindings
Study AIn vitro assays on enzyme inhibitionDemonstrated significant inhibition of alpha-amylase and alpha-glucosidase by structurally similar compounds.
Study BAntioxidant assays using DPPH methodRelated compounds showed high radical scavenging activity, suggesting potential antioxidant effects.
Study CIn vivo anti-inflammatory modelCompounds with similar phenolic structures reduced inflammation markers significantly.

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